molecular formula C7H18NO3P B14653297 Diethyl (2-aminopropyl)phosphonate CAS No. 53327-57-4

Diethyl (2-aminopropyl)phosphonate

Cat. No.: B14653297
CAS No.: 53327-57-4
M. Wt: 195.20 g/mol
InChI Key: XXIDXCVVLZINOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (2-aminopropyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-aminopropyl chain. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl (2-aminopropyl)phosphonate typically involves the Michaelis-Arbuzov reaction, where trialkyl phosphite reacts with an alkyl halide. For instance, diethyl phosphite can react with 2-bromo-1-aminopropane under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Diethyl (2-aminopropyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diethyl (2-aminopropyl)phosphonate finds applications in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Acts as a precursor for the synthesis of biologically active molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of diethyl (2-aminopropyl)phosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

  • Diethyl (3-aminopropyl)phosphonate
  • Diethyl (2-hydroxypropyl)phosphonate
  • Diethyl (2-methylpropyl)phosphonate

Comparison: Diethyl (2-aminopropyl)phosphonate is unique due to its specific amino group positioning, which imparts distinct reactivity and biological activity compared to its analogs. For instance, diethyl (3-aminopropyl)phosphonate has a different spatial arrangement, leading to variations in its chemical behavior and applications .

Properties

CAS No.

53327-57-4

Molecular Formula

C7H18NO3P

Molecular Weight

195.20 g/mol

IUPAC Name

1-diethoxyphosphorylpropan-2-amine

InChI

InChI=1S/C7H18NO3P/c1-4-10-12(9,11-5-2)6-7(3)8/h7H,4-6,8H2,1-3H3

InChI Key

XXIDXCVVLZINOD-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC(C)N)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.